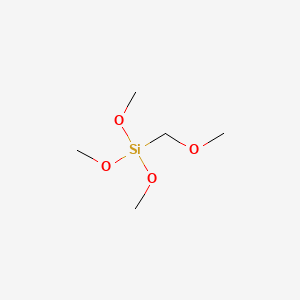![molecular formula C20H16N4O B1583223 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 53316-57-7](/img/structure/B1583223.png)
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Vue d'ensemble
Description
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound . It’s a part of the dihydropyrano[2,3-c]pyrazole class of compounds, which are known for their wide applications in medicinal and pharmaceutical chemistry .
Synthesis Analysis
This compound can be synthesized through a multicomponent reaction involving phenylhydrazine, aldehyde, ethyl acetoacetate, and malononitrile . The reaction can be catalyzed by amorphous carbon-supported sulfonic acid (AC-SO3H), which has been evaluated as a new-generation solid catalyst with outstanding activity .Chemical Reactions Analysis
The synthesis of this compound involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .Applications De Recherche Scientifique
Heterocyclic Synthesis
The compound is utilized in the synthesis of pyrano[2,3-c]pyrazole derivatives, exploring its reactive nitrile in heterocyclic synthesis. This contributes to the development of new azole and azine derivatives with potential applications in medicinal chemistry (Fadda et al., 2012).
Catalysis and Synthesis Methods
It is used in multi-component synthesis reactions. For example, its derivatives are synthesized using trichloroacetic acid or ceric sulfate as catalysts, highlighting efficient procedures for creating structurally diverse compounds (Karimi-Jaberi et al., 2013).
Corrosion Inhibition
Some derivatives of this compound have been studied for their effectiveness in inhibiting corrosion of mild steel in HCl solution. This includes both experimental and theoretical (DFT) studies, showing their potential as corrosion inhibitors (Yadav et al., 2016).
Synthetic Organic Chemistry
This compound serves as a building block in synthetic organic chemistry, particularly for developing biologically significant heterocyclic compounds. Its role in facilitating the synthesis of various heterocycles is crucial (Patel, 2017).
Antimicrobial Agents
Derivatives of this compound have been synthesized and evaluated as antimicrobial agents. The synthesis process involves creating novel classes of heterocyclic compounds, indicating its significance in drug discovery and pharmaceutical research (El-ziaty et al., 2016).
Green Chemistry
Its derivatives are synthesized using environmentally friendly methods, such as catalyst-free conditions in aqueous media. This aligns with the principles of green chemistry, emphasizing sustainability in chemical synthesis (Shinde et al., 2008).
Biological Activities
The compound is instrumental in synthesizing derivatives with varied biological activities, including antimicrobial, antioxidative, and antiproliferative properties. This underlines its utility in developing compounds with potential therapeutic applications (Ali et al., 2021).
Antitumor and Antimicrobial Applications
Synthesis of pyrazolo-N-glycoside and pyrazolopyranopyrimidine C-glycoside derivatives from this compound has shown promising antitumor and antimicrobial properties. This indicates its relevance in the development of new chemotherapeutic agents (Hafez & El-Gazzar, 2015).
Photophysical Studies
The compound's photophysical properties have been investigated, including absorption and fluorescence behavior in various solvents. This kind of study is important for applications in materials science and optoelectronics (Kumari et al., 2016).
Mécanisme D'action
Target of Action
Compounds with similar structures have been known to interact with various biological targets, contributing to their diverse biological activities .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, leading to a range of downstream effects .
Result of Action
Similar compounds have been known to exhibit various biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Propriétés
IUPAC Name |
6-amino-3-methyl-1,4-diphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O/c1-13-17-18(14-8-4-2-5-9-14)16(12-21)19(22)25-20(17)24(23-13)15-10-6-3-7-11-15/h2-11,18H,22H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYBIJAJECYWEP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(C(=C(O2)N)C#N)C3=CC=CC=C3)C4=CC=CC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00316057 | |
| Record name | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
CAS RN |
53316-57-7 | |
| Record name | 53316-57-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=298889 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00316057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile a valuable starting material in organic synthesis?
A: This compound, often referred to as an enaminonitrile, possesses a highly reactive nitrile group due to its position within the molecular structure []. This reactivity makes it an excellent starting material for synthesizing diverse heterocyclic compounds, including pyrano[2,3-c]pyrazole derivatives, by reacting it with various reagents [, ].
Q2: What biological activities have been observed in derivatives of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile?
A: Researchers have successfully synthesized a range of derivatives incorporating 1,2-azaphosphole, 1,3,2-diazaphosphinine, and phosphonate moieties into the core structure of 6-Amino-3-methyl-1,4-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile []. These modifications have yielded compounds exhibiting promising antimicrobial, antioxidant, and antiproliferative activities in vitro []. Notably, some derivatives demonstrated potent activity against bacterial and fungal strains while maintaining low toxicity profiles [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



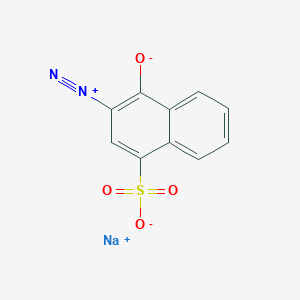
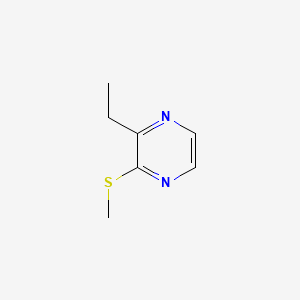

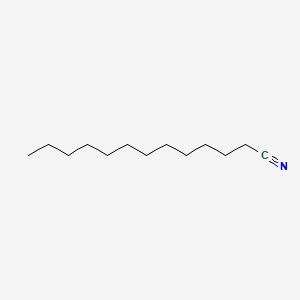

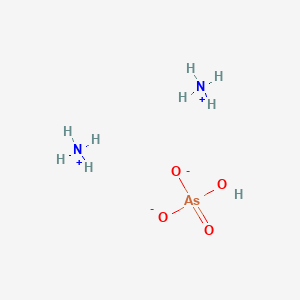




![1-(3,4-Dihydroxyphenyl)-2-[(1-methylethyl)amino] hydrochloride](/img/structure/B1583161.png)
